5,6-Dimethoxyindoline
Overview
Description
5,6-Dimethoxyindoline is an organic compound with the molecular formula C10H13NO2 It is a derivative of indoline, characterized by the presence of two methoxy groups attached to the 5th and 6th positions of the indoline ring
Mechanism of Action
Target of Action
5,6-Dimethoxyindoline is an organic compound that contains a benzene ring with a methoxy group at the 5th and 6th positions . It is a synthetic intermediate in the production of melanins, which are pigments responsible for skin and hair coloration .
Mode of Action
It is known to be involved in the formation of polydopamine coatings . The rapid and instantaneous nano-deposition of polydopamine coatings onto silicon surfaces critically involves the oxidation of this compound and/or its related oligomers .
Biochemical Pathways
This compound is involved in the synthesis of eumelanin, a type of melanin. Eumelanin is formed through the oxidative polymerization of tyrosine via the catechol L-dopa . The most abundant monomers are 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are derived from this compound .
Pharmacokinetics
It is known that the compound has a molecular weight of 17922 Da
Result of Action
The primary result of this compound’s action is the formation of eumelanin, which is responsible for the coloration of skin and hair . Additionally, the compound plays a role in the formation of polydopamine coatings, which have various applications in materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the oxidation of this compound, which is a crucial step in the formation of polydopamine coatings, can be affected by the presence of oxygen
Biochemical Analysis
Biochemical Properties
As a derivative of indoline, it may share some of the biochemical properties of other indoline derivatives .
Molecular Mechanism
The molecular mechanism of action of 5,6-Dimethoxyindoline is not well defined. It is important to understand how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. It would be interesting to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well defined. Understanding how the compound is transported and distributed, including any transporters or binding proteins that it interacts with, is crucial .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dimethoxyindoline can be synthesized through several methods. One common approach involves the cyclization of β-(6-amino-3,4-dimethoxyphenyl)ethanol. Another method includes the catalytic hydrogenation of 5,6-dimethoxyindole, followed by demethylation to yield 5,6-dihydroxyindoline .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 5,6-dialkoxyindolines with hydrobromic acid, followed by direct crystallization from the aqueous reaction mixture . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxyindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 5,6-dihydroxyindoline.
Reduction: Catalytic hydrogenation can reduce 5,6-dimethoxyindole to this compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used to replace the methoxy groups.
Major Products
Oxidation: 5,6-Dihydroxyindoline.
Reduction: this compound from 5,6-dimethoxyindole.
Substitution: Various substituted indolines depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethoxyindoline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindoline: A closely related compound that differs by having hydroxyl groups instead of methoxy groups.
5,6-Dimethoxyindole: Another related compound that is a precursor to 5,6-dimethoxyindoline.
5,6-Dihydroxyindole-2-carboxylic acid: A derivative with additional carboxyl groups, used in the study of melanin synthesis.
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h5-6,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMKYPHVPDUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453786 | |
Record name | 5,6-dimethoxyindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15937-07-2 | |
Record name | 2,3-Dihydro-5,6-dimethoxy-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15937-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-dimethoxyindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethoxyindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5,6-Dimethoxyindoline synthesized?
A1: this compound can be synthesized through two main pathways:
- Cyclisation of β-(6-amino-3,4-dimethoxyphenyl)ethanol: This method involves the formation of the indoline ring system through an intramolecular reaction.
- Catalytic hydrogenation of 5,6-dimethoxyindole: This approach utilizes a catalyst to add hydrogen atoms to the indole ring, converting it to the corresponding indoline derivative.
Q2: What is the significance of the oxidation of this compound?
A: The oxidation of this compound with silver oxide in ether leads to the formation of N-5′-(6′-Methoxyindolyl)-5,6-dimethoxyindoline. This reaction is particularly interesting because it provides insights into the potential polymerization pathways of indoline derivatives, which are relevant to the chemistry of melanins.
Q3: What are the key structural features of this compound?
A3: The crystal structure of 1-Acetyl-5,6-dimethoxyindoline, a derivative of this compound, reveals some crucial structural aspects:
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